An In-Depth Technical Guide to Fmoc-D-Dap(Palm)-OH for Advanced Peptide Lipidation
An In-Depth Technical Guide to Fmoc-D-Dap(Palm)-OH for Advanced Peptide Lipidation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Lipidation in Modern Peptide Therapeutics
The transient in-vivo half-life and limited cell permeability of peptide-based therapeutics represent significant hurdles in their clinical translation. Lipidation, the covalent attachment of a lipid moiety, has emerged as a paramount strategy to overcome these limitations. By enhancing association with serum albumin and improving interaction with cellular membranes, this modification can profoundly improve the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates. Among the diverse repertoire of lipidated amino acids available for solid-phase peptide synthesis (SPPS), Fmoc-D-Dap(Palm)-OH stands out as a uniquely powerful building block. This guide provides a comprehensive technical overview of its properties, strategic implementation in SPPS, and the functional consequences of its incorporation into peptide sequences.
Core Attributes of Fmoc-D-Dap(Palm)-OH
Fmoc-D-Dap(Palm)-OH is a non-natural amino acid derivative meticulously designed for Fmoc-based SPPS. Its structure comprises three key functional components:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the α-amino function is the cornerstone of the most widely used SPPS chemistry. Its strategic removal with a mild base, typically piperidine, allows for the sequential addition of amino acids to the growing peptide chain in a controlled manner.[1]
-
The D-Diaminopropionic Acid (D-Dap) Backbone: The use of the D-enantiomer of diaminopropionic acid is a critical design feature. Proteolytic enzymes, which are chiral and predominantly recognize L-amino acids, exhibit significantly reduced activity towards peptides containing D-amino acids.[2][3] This inherent resistance to enzymatic degradation substantially increases the in-vivo stability and circulating half-life of the resulting lipopeptide.
-
The Palmitoyl (Palm) Group: This 16-carbon saturated fatty acid is attached to the side-chain amino group of the D-Dap residue. The long aliphatic chain of the palmitoyl group dramatically increases the hydrophobicity of the peptide, which can enhance its interaction with and penetration of cell membranes.[4][5]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₈N₂O₅ | |
| Molecular Weight | 564.76 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, NMP | General Knowledge |
| Storage | 2-8 °C |
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-Dap(Palm)-OH into a peptide sequence follows the standard workflow of Fmoc-SPPS, with special considerations to address the steric hindrance imparted by the bulky palmitoyl chain.
Experimental Protocol: Coupling of Fmoc-D-Dap(Palm)-OH
This protocol outlines the manual coupling of Fmoc-D-Dap(Palm)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Dap(Palm)-OH
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Washing Solvents: DMF, DCM
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Kaiser test kit for monitoring coupling completion
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
-
Activation of Fmoc-D-Dap(Palm)-OH:
-
In a separate vessel, dissolve Fmoc-D-Dap(Palm)-OH (3-4 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The use of a potent activating agent like HATU is recommended to overcome the steric hindrance of the palmitoyl group.
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Dap(Palm)-OH solution to the prepared resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the lipid chain, a longer coupling time compared to standard amino acids is advisable.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Post-Coupling Procedure:
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) is recommended. Drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the deprotection of the Fmoc group on the newly added D-Dap(Palm) residue and the subsequent coupling of the next amino acid in the sequence.
-
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient for efficient coupling of sterically hindered amino acids. Uronium/aminium salts such as HATU or HBTU form highly reactive esters that can overcome the steric barrier presented by the palmitoyl chain.
-
Extended Coupling Time and Double Coupling: The bulky and hydrophobic nature of the palmitoyl group can slow down the reaction kinetics. Extending the coupling time and performing a second coupling ensures the reaction goes to completion, maximizing the yield of the desired lipopeptide.[6]
-
Solvent Choice: DMF is a standard solvent for SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents. For particularly difficult couplings involving aggregation-prone sequences, N-methylpyrrolidone (NMP) can be used as an alternative with superior solvating capabilities.
Visualizing the SPPS Workflow for Lipidation
Caption: Workflow for the incorporation of Fmoc-D-Dap(Palm)-OH in SPPS.
Functional Impact of D-Dap(Palm) Incorporation
The introduction of a D-Dap(Palm) residue into a peptide sequence imparts a unique combination of properties that can significantly enhance its therapeutic potential.
Enhanced Proteolytic Stability
The primary advantage of using a D-amino acid is the increased resistance to degradation by proteases. This is a well-established strategy to prolong the in-vivo half-life of peptide drugs.[2][3] The unnatural stereochemistry at the α-carbon prevents the peptide bond from being recognized and cleaved by the active sites of most endogenous proteases.
Influence on Conformation and Biological Activity
The stereochemistry of amino acids plays a crucial role in defining the secondary and tertiary structure of peptides. The introduction of a D-amino acid can disrupt or alter local secondary structures like α-helices and β-sheets.[7][8] This conformational change can have several consequences:
-
Modulation of Receptor Binding: The altered three-dimensional structure can lead to either enhanced or diminished binding affinity for the target receptor, depending on the specific interactions required for recognition. In some cases, the D-isomer can adopt a more favorable conformation for binding.
-
Altered Bioactivity: The combination of increased stability and modified conformation can lead to a significant change in the overall biological activity of the peptide. Studies on lipopeptides containing D-amino acids have shown that this modification can lead to sequences that are as active or even more active than their all-L counterparts, often with reduced toxicity.[4][9]
Increased Membrane Interaction and Cellular Uptake
The long palmitoyl chain significantly increases the lipophilicity of the peptide, promoting its interaction with the lipid bilayers of cell membranes. This can facilitate:
-
Membrane Anchoring: The lipid tail can insert into the cell membrane, effectively anchoring the peptide to the cell surface.
-
Enhanced Cellular Penetration: The increased hydrophobicity can improve the peptide's ability to cross the cell membrane and reach intracellular targets.[4]
Mechanism of Action of D-Dap(Palm) Modified Peptides
Caption: Enhanced stability and cellular interaction of D-Dap(Palm) lipopeptides.
Analytical Characterization of D-Dap(Palm)-Containing Peptides
The successful synthesis and purification of a D-Dap(Palm)-containing peptide must be verified through rigorous analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product. Due to the high hydrophobicity of the palmitoyl group, a modified gradient with a higher percentage of organic solvent (e.g., acetonitrile) will likely be required for elution from the C8 or C18 column.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. Techniques such as MALDI-TOF or ESI-MS can be used to obtain the mass of the final product, which should correspond to the theoretical mass calculated from the peptide sequence, including the D-Dap(Palm) residue.[10][11] Tandem MS (MS/MS) can be employed to confirm the peptide sequence through fragmentation analysis.[12]
Quantitative Data Summary
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak in the chromatogram, indicating high purity (>95%). |
| MALDI-TOF/ESI-MS | Identity confirmation (Molecular Weight) | The observed mass should match the calculated theoretical mass of the lipopeptide. |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation pattern should be consistent with the expected peptide sequence. |
| Circular Dichroism (CD) | Secondary structure analysis | Provides information on how the D-Dap(Palm) residue affects the peptide's conformation (e.g., changes in α-helicity or β-sheet content).[8] |
Conclusion and Future Perspectives
Fmoc-D-Dap(Palm)-OH is a powerful and versatile building block for the synthesis of advanced lipopeptides. The strategic combination of a protease-resistant D-amino acid backbone and a membrane-interacting palmitoyl group offers a robust solution to the key challenges in peptide drug development. By carefully optimizing the solid-phase synthesis protocol to account for steric hindrance, researchers can efficiently generate novel lipopeptides with enhanced stability, improved cellular uptake, and modulated biological activity. As the demand for more effective and durable peptide therapeutics continues to grow, the use of intelligently designed building blocks like Fmoc-D-Dap(Palm)-OH will undoubtedly play a pivotal role in the future of medicine.
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Shai, Y., et al. (1998). A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion. Biochemistry, 37(23), 8352-8360. [Link]
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ResearchGate. (2022). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. [Link]
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